molecular formula C14H12BrClN4O B4382843 3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(5-CHLORO-2-CYANOPHENYL)-2-METHYLPROPANAMIDE

3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(5-CHLORO-2-CYANOPHENYL)-2-METHYLPROPANAMIDE

Cat. No.: B4382843
M. Wt: 367.63 g/mol
InChI Key: GVTIRHAHGBOTEV-UHFFFAOYSA-N
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Description

3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(5-CHLORO-2-CYANOPHENYL)-2-METHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(5-CHLORO-2-CYANOPHENYL)-2-METHYLPROPANAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Amide formation: The brominated pyrazole is then reacted with 5-chloro-2-cyanobenzoic acid or its derivative in the presence of a coupling agent like EDCI or DCC to form the desired amide.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(5-CHLORO-2-CYANOPHENYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-N-(5-bromo-2-cyanophenyl)-2-methylpropanamide
  • 3-(4-fluoro-1H-pyrazol-1-yl)-N-(5-iodo-2-cyanophenyl)-2-methylpropanamide

Uniqueness

3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(5-CHLORO-2-CYANOPHENYL)-2-METHYLPROPANAMIDE is unique due to its specific substitution pattern on the pyrazole and phenyl rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-(5-chloro-2-cyanophenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4O/c1-9(7-20-8-11(15)6-18-20)14(21)19-13-4-12(16)3-2-10(13)5-17/h2-4,6,8-9H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTIRHAHGBOTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(5-CHLORO-2-CYANOPHENYL)-2-METHYLPROPANAMIDE
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3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(5-CHLORO-2-CYANOPHENYL)-2-METHYLPROPANAMIDE
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3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(5-CHLORO-2-CYANOPHENYL)-2-METHYLPROPANAMIDE
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3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(5-CHLORO-2-CYANOPHENYL)-2-METHYLPROPANAMIDE
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3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(5-CHLORO-2-CYANOPHENYL)-2-METHYLPROPANAMIDE
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3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(5-CHLORO-2-CYANOPHENYL)-2-METHYLPROPANAMIDE

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